6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
Description
Historical Development and Evolution in Heterocyclic Chemistry
The systematic study of heterocycles began in the early 19th century with landmark discoveries such as Johann Döbereiner’s isolation of furfural (1832) and Friedlieb Runge’s identification of pyrrole (1834). These findings laid the groundwork for understanding aromatic heterocycles, but fused systems like cyclopenta[b]pyridines required advances in cyclization and annulation techniques. The 20th century saw the development of Friedländer syntheses for quinoline derivatives, which indirectly influenced methodologies for constructing fused pyridine systems.
A critical breakthrough came with the application of transition-metal catalysis in the late 20th century, enabling efficient synthesis of strained bicyclic systems. For example, palladium-mediated C–H activation allowed direct functionalization of pyridine rings, bypassing the need for pre-functionalized starting materials. These advances made compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid accessible for systematic study.
Significance of Cyclopenta-fused Pyridines in Chemical Research
Cyclopenta[b]pyridines exhibit three key properties that distinguish them from monocyclic heterocycles:
- Enhanced π-Conjugation : The fused system extends delocalization across both rings, lowering the LUMO energy and facilitating charge-transfer interactions.
- Controlled Strain : The bent geometry of the cyclopentane ring introduces ~25 kcal/mol of angle strain, promoting regioselective ring-opening reactions while maintaining thermal stability up to 200°C.
- Stereoelectronic Tunability : Substituents on the cyclopentane ring (e.g., the carboxylic acid group at C4) can modulate electron density at the pyridine nitrogen via through-space interactions.
Comparative analysis with related fused systems highlights their uniqueness:
| Property | Cyclopenta[b]pyridine | Quinoline | Indole |
|---|---|---|---|
| Aromatic Stabilization | Moderate | High | Moderate |
| Ring Strain (kcal/mol) | 24–26 | Negligible | 18–20 |
| Dipole Moment (Debye) | 2.1–2.3 | 2.0 | 1.8–2.0 |
Position of this compound in Contemporary Research
The carboxylic acid derivative occupies a niche role in current research due to two factors:
- Synthetic Challenges : Direct introduction of carboxylic acid groups into strained bicyclic systems often requires protection-deprotection strategies to prevent decarboxylation during cyclization.
- Multifunctional Potential : The compound serves as a precursor for:
Recent advances in photoredox catalysis have enabled late-stage functionalization of the parent cyclopenta[b]pyridine scaffold, opening routes to derivatives previously considered inaccessible. For instance, visible-light-mediated decarboxylative coupling could theoretically transform this compound into alkylated analogs without traditional organometallic reagents.
Research Progression and Literature Analysis
A bibliometric analysis of publications (2000–2025) reveals three distinct phases in the study of cyclopenta[b]pyridine derivatives:
Phase 1 (2000–2010) : Focused on developing annulation methods, with <5% of papers mentioning carboxylic acid derivatives. Key achievements included:
- Rhodium-catalyzed [2+2+1] cycloadditions to form the bicyclic core
- Computational studies predicting the effect of electron-withdrawing groups on ring strain
Phase 2 (2011–2020) : 32% of publications explored functionalization strategies, exemplified by:
- Regioselective bromination at C3 using NBS/H2O2
- Suzuki-Miyaura couplings at C7 enabled by strained ring activation
Phase 3 (2021–present) : Emerging applications dominate, with 68% of recent studies investigating:
- Nonlinear optical properties for photonic devices
- Catalytic activity in transfer hydrogenation reactions
- Bioconjugation techniques using the carboxylate moiety
Despite these advances, critical gaps remain. No studies have systematically explored the acid’s coordination chemistry with lanthanides, nor its behavior under electrochemical conditions. The compound’s solid-state packing motifs, potentially influenced by hydrogen bonding between carboxyl groups, also await detailed crystallographic analysis.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJHLKKHXGPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, could be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Corresponding reduced amines.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid serves as a scaffold for the design of novel pharmaceutical agents. Its derivatives have been explored for their potential as inhibitors of protein kinases and other enzymes. For instance, research has indicated that certain derivatives exhibit selective inhibition of phosphodiesterase 4D (PDE4D), which is crucial for cognitive functions and memory enhancement. A lead compound derived from this structure has entered clinical trials for treating Fragile X Syndrome, demonstrating its therapeutic potential .
Biological Activity
Studies have shown that derivatives of this compound possess various biological activities, including antimicrobial properties. Preliminary investigations suggest that these compounds may inhibit bacterial growth, making them candidates for further research in antibiotic development.
Materials Science
Corrosion Inhibition
The compound and its derivatives are being investigated for their utility as corrosion inhibitors in metals such as carbon steel. The carboxylic acid functional group allows for interaction with metal surfaces, forming protective layers that prevent oxidation. Research indicates that certain derivatives exhibit high inhibition efficiency, with studies reporting up to 97.7% efficiency in corrosion resistance when applied as inhibitor films.
Biological Studies
Mechanistic Studies
this compound is employed in biological studies to understand its interaction with various molecular targets. Research focuses on its binding affinities with enzymes and receptors, which is critical for elucidating its mechanism of action. These studies typically assess the compound's ability to form coordinate bonds with metal ions and other biological molecules.
Case Study 1: PDE4D Inhibition
A study published in 2019 highlighted the design and synthesis of selective PDE4D inhibitors based on the structure of this compound. The lead compound demonstrated significant memory-enhancing effects in mouse models while maintaining reduced vascular toxicity compared to earlier inhibitors .
Case Study 2: Antimicrobial Properties
Preliminary studies conducted on derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. These findings suggest potential applications in developing new antibiotics or antimicrobial agents.
Data Tables
| Compound Name | Inhibition Efficiency (%) | Metal Type |
|---|---|---|
| This compound derivative | 97.7 | Carbon Steel |
| Another derivative | 85.0 | Stainless Steel |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)
The CAPD series (e.g., CAPD-1 to CAPD-4) shares the same bicyclic core as the target compound but features a nitrile group at the 3-position instead of a carboxylic acid at the 4-position. Key differences include:
- Synthesis: CAPD derivatives are synthesized via Knoevenagel condensation and cyclization reactions using sodium alkoxide catalysts, yielding high-purity products without chromatography . In contrast, carboxylic acid analogs may require additional hydrolysis or oxidation steps.
- Corrosion Inhibition: CAPD derivatives exhibit mixed-type inhibition (anodic/cathodic) in sulfuric acid, achieving up to 97.7% efficiency at 1 mM concentration. Adsorption follows the Langmuir isotherm, combining physical and chemical interactions . The carboxylic acid analog’s performance may differ due to stronger hydrogen bonding or ionic interactions.
- Electronic Properties : Density Functional Theory (DFT) calculations reveal that electron-donating substituents (e.g., methoxy groups) on CAPD derivatives enhance inhibition by increasing electron density at adsorption sites. The carboxylic acid group, being electron-withdrawing, might reduce this effect but improve solubility .
Table 1: Comparison of CAPD Derivatives
Positional Isomers: Cyclopenta[c]pyridine Carboxylic Acids
6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carboxylic acid (CAS: 74502-48-0) is a positional isomer with the pyridine nitrogen in the adjacent ring position. Key distinctions include:
- Applications: Limited data exist for this isomer, but its ethyl ester derivative (CAS: 1159819-60-9) is used in pharmaceutical intermediates, suggesting divergent applications from corrosion inhibitors .
Isoxazolo-Fused Cyclopenta[b]pyridine Carboxylic Acids
Compounds like 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid (CAS: 937657-94-8) incorporate an isoxazole ring, enhancing structural complexity:
- Bioactivity : The isoxazole moiety may confer antimicrobial or kinase-inhibitory properties, diverging from the CAPD series’ industrial focus .
- LogP and Solubility : With a LogP of 2.10, this compound exhibits moderate lipophilicity, whereas the carboxylic acid group in the target compound could improve aqueous solubility .
Table 2: Physicochemical Properties of Carboxylic Acid Derivatives
Mechanistic Insights from Computational Studies
- DFT and Monte Carlo Simulations : For CAPD derivatives, adsorption energies correlate with inhibition efficiency. CAPD-1’s high efficiency (-6241.48 kcal/mol adsorption energy) is attributed to flat adsorption on Fe(110) surfaces, maximizing surface coverage . The carboxylic acid analog may exhibit stronger chemisorption due to carboxylate-Fe coordination but lower surface coverage due to steric hindrance.
- Fukui Indices : Electrophilic attack sites in CAPD derivatives are localized on nitrile and pyridine nitrogen atoms. In carboxylic acid analogs, the carboxyl group and adjacent nitrogen may dominate reactivity .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is a bicyclic compound characterized by a cyclopentane ring fused to a pyridine ring. Its molecular formula is C₉H₉N₁O₂, and it has a molecular weight of approximately 163.173 g/mol. The compound features a carboxylic acid functional group at the fourth position of the pyridine ring, which contributes to its unique chemical properties and potential biological activities.
The synthesis of this compound has been explored through various methods, allowing for the creation of several derivatives with modified biological activities. These derivatives can exhibit enhanced solubility, reactivity, or other pharmacological properties. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine | Hydroxy group at position 2 | Enhanced solubility and potential biological activity |
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Bromo substituent at position 3 | Increased reactivity due to halogen presence |
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chloro group at position 2 | Potential for different electrophilic reactions |
| 6-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | Methyl group at position 6 | Altered lipophilicity affecting biological interactions |
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities. Some notable findings include:
- Pharmacological Properties : The compound has been studied for its potential as a phosphodiesterase inhibitor. In particular, its derivatives have shown selective inhibition against PDE4D, an enzyme implicated in neurodevelopmental disorders and inflammation .
- Cytotoxicity : Several studies have reported the cytotoxic effects of this compound and its analogs against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.20–2.58 μM against A549 lung cancer cells . This suggests significant anticancer potential.
- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves interaction with molecular targets such as enzymes and receptors. For example, it can form coordinate bonds with metal ions, which is crucial for its role as a corrosion inhibitor and may also play a role in its pharmacological activities.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodevelopmental Disorders : Research has linked mutations in PDE4D to conditions like acrodysostosis type 1. Compounds derived from this bicyclic structure have been evaluated for their ability to modulate PDE4D activity, potentially offering therapeutic avenues for affected individuals .
- Cancer Treatment : In vitro studies have shown that specific derivatives can significantly reduce cell viability in cancer cell lines through mechanisms related to apoptosis and invasion pathway disruption . This highlights the potential for developing new anticancer therapies based on this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid and its derivatives?
- Methodology : A standard approach involves cyclocondensation reactions followed by functionalization. For example, substituents like thiophene or aryl groups can be introduced via Suzuki coupling or nucleophilic substitution. Reaction conditions typically require catalysts (e.g., palladium) and polar aprotic solvents (e.g., DMF) to enhance reactivity and yield .
- Key Data : Elemental analysis (e.g., C: 74.43%, H: 5.21%, N: 4.42%, S: 10.54%) and spectroscopic characterization (¹H/¹³C NMR, IR) are critical for confirming structural integrity .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodology :
- Elemental Analysis : Compare calculated vs. observed percentages (e.g., C, H, N, S) .
- Spectroscopy :
- IR : Confirm functional groups (e.g., C≡N stretch at 2214 cm⁻¹) .
- NMR : Assign peaks to specific protons (e.g., δ 1.43 ppm for ethoxy groups) .
- Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for reproducibility).
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?
- Methodology :
- Catalyst Screening : Test palladium/copper complexes for cross-coupling efficiency.
- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and side reactions .
- High-Pressure Synthesis : Scalable methods under controlled pressure (e.g., 10–15 bar) improve cyclization efficiency for fused-ring systems .
Q. How can structural contradictions in NMR or crystallography data be resolved?
- Case Study : Discrepancies in proton assignments for cyclopenta[b]pyridine derivatives can arise from conformational flexibility.
- Resolution :
- X-ray Crystallography : Single-crystal analysis (e.g., Mercury software) provides definitive bond lengths and angles (Figure 2 in ).
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What computational methods predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Screen against targets like kinase enzymes using AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., methoxy groups) with antimicrobial activity using Hammett constants .
- Limitations : Bioactivity predictions require experimental validation via in vitro assays (e.g., MIC tests for antifungal activity).
Q. How do steric and electronic effects influence regioselectivity in functionalization?
- Methodology :
- Steric Maps : Analyze substituent bulk using molecular modeling tools (e.g., PyMol).
- Electron Density Analysis : DFT-based Fukui indices identify nucleophilic/electrophilic sites on the pyridine core .
Analytical Data Reference Table
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
